4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid
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Overview
Description
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a glucopyranosiduronic acid moiety attached to a phenyl ring substituted with a hydroxypropyl group. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid typically involves the glycosylation of a phenolic compound with a glucuronic acid derivative. One common method includes the use of a protected glucuronic acid donor and a phenolic acceptor under acidic or basic conditions to facilitate the glycosidic bond formation. The reaction conditions often require the use of catalysts such as Lewis acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is utilized in various scientific research applications, including:
Chemistry: Used as a model compound in glycosylation studies and synthesis of glycoside derivatives.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranosiduronic acid moiety may facilitate binding to carbohydrate-recognizing proteins, while the phenyl ring and hydroxypropyl group contribute to the compound’s overall biological activity. The pathways involved may include modulation of enzyme activity and inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl β-D-Glucopyranoside: Similar glycoside structure but lacks the hydroxypropyl group.
4-Hydroxyphenyl β-D-Glucopyranosiduronic Acid: Similar structure but with a hydroxy group instead of a hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is unique due to the presence of the hydroxypropyl group, which may enhance its solubility and biological activity compared to similar compounds
Properties
CAS No. |
549548-40-5 |
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Molecular Formula |
C15H20O8 |
Molecular Weight |
328.317 |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-hydroxypropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O8/c16-7-1-2-8-3-5-9(6-4-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h3-6,10-13,15-19H,1-2,7H2,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
LARQRHBSYALYMX-DKBOKBLXSA-N |
SMILES |
C1=CC(=CC=C1CCCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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